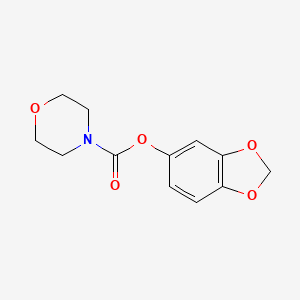

1,3-Benzodioxol-5-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-yl morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-12(13-3-5-15-6-4-13)18-9-1-2-10-11(7-9)17-8-16-10/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWHUGCOLVMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1,3 Benzodioxol 5 Yl Morpholine 4 Carboxylate

Retrosynthetic Analysis of 1,3-Benzodioxol-5-yl morpholine-4-carboxylate

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available precursors. For this compound, the primary disconnection point is the carbamate (B1207046) linkage. This bond, an ester of carbamic acid, can be logically disconnected through a nucleophilic acyl substitution pathway.

This disconnection reveals two key precursors:

Sesamol (B190485) (1,3-Benzodioxol-5-ol): A phenolic compound derived from sesame seeds, providing the aryl portion of the target molecule. researchgate.net

An activated morpholine (B109124) carbonyl derivative: Typically, this is Morpholine-4-carbonyl chloride, a reactive acyl chloride that readily participates in reactions with nucleophiles like phenols.

The forward synthesis, therefore, involves the reaction of the hydroxyl group of sesamol with the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. This reaction is a classic example of O-acylation to form a carbamate ester.

Development of Novel Synthetic Routes to this compound

The synthesis of aryl carbamates is a well-established field, yet advancements continue to focus on improving yield, purity, and environmental sustainability. researchgate.net

Optimization of Reaction Conditions for Precursor Synthesis

The availability and purity of the starting materials, sesamol and morpholine-4-carbonyl chloride, are critical for a successful synthesis.

Sesamol Synthesis: While naturally available, synthetic routes from piperonal (B3395001) offer a reliable source. google.comgoogle.com One common method involves the Baeyer-Villiger oxidation of piperonal using a percarboxylic acid, such as peracetic acid, to form the corresponding formate (B1220265) ester, which is then hydrolyzed to yield sesamol. google.com Optimization of this process focuses on controlling temperature and using appropriate solvents like toluene (B28343) to achieve yields upwards of 70%. google.com

Morpholine-4-carbonyl chloride Synthesis: This precursor is typically prepared by reacting morpholine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.netchemicalbook.com To mitigate the hazards of highly toxic phosgene, the reaction is often performed in an inert solvent such as toluene or dichloromethane (B109758). chemicalbook.comgoogle.com The use of a base, like triethylamine (B128534), is crucial to neutralize the hydrochloric acid byproduct. researchgate.netchemicalbook.com

| Precursor | Reagents | Solvent | Key Conditions | Typical Yield |

| Sesamol | Piperonal, Peracetic Acid | Toluene | 5 to 15 °C | ~70% google.com |

| Morpholine-4-carbonyl chloride | Morpholine, Triphosgene, Triethylamine | Dichloromethane | 0 °C to Room Temp | ~65% chemicalbook.com |

Exploration of Catalytic Systems in Carbamate Bond Formation

The formation of the carbamate bond between sesamol and morpholine-4-carbonyl chloride is a nucleophilic acyl substitution. The reaction is typically facilitated by a non-nucleophilic base to act as a proton scavenger.

Base-Mediated Synthesis: The most common approach involves reacting the phenol (B47542) (sesamol) with the acyl chloride (morpholine-4-carbonyl chloride) in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane in the presence of a tertiary amine base, such as triethylamine or pyridine. researchgate.net The base deprotonates the phenol, increasing its nucleophilicity, and neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Alternative Catalytic Methods: While the base-mediated approach is robust, research into alternative catalytic systems for carbamate synthesis is ongoing. These include:

Metal-Catalyzed Coupling: Palladium and copper catalysts have been employed for the synthesis of N-aryl carbamates by coupling aryl halides with cyanates and alcohols. researchgate.netorganic-chemistry.org While typically used for N-aryl carbamates, these principles can inform the development of new routes for O-aryl carbamates.

Heteropolyacid Catalysis: Solid acid catalysts like Preyssler heteropolyacid have been used to synthesize primary carbamates from alcohols/phenols and sodium cyanate (B1221674) under solvent-free conditions, offering a greener alternative. sciforum.net

| Method | Catalyst/Base | Solvent | Temperature | Advantages |

| Standard Base-Mediated | Triethylamine | Tetrahydrofuran | Room Temp | High yield, reliable |

| Metal-Catalyzed Coupling | Pd or Cu complexes | Toluene | 100-130 °C | Broad substrate scope researchgate.netorganic-chemistry.org |

| Green Catalysis | Heteropolyacid | Solvent-free | Room Temp | Environmentally benign sciforum.net |

Green Chemistry Approaches in this compound Synthesis

Traditional carbamate synthesis often relies on hazardous reagents like phosgene and chlorinated solvents. researchgate.netnih.gov Green chemistry principles aim to reduce this environmental impact.

Phosgene Alternatives: The use of triphosgene is a safer, solid alternative to gaseous phosgene for preparing the morpholine-4-carbonyl chloride precursor. researchgate.net Another approach involves using carbon dioxide (CO2) as a C1 source. helsinki.fiacs.org This method can synthesize O-aryl carbamates from phenols, primary amines, and CO2 using a peptide coupling reagent under mild conditions. helsinki.fi

Solvent-Free Reactions: Performing reactions without a solvent, or "grindstone chemistry," minimizes waste. The synthesis of primary carbamates using a heteropolyacid catalyst can be conducted by simply grinding the solid reactants together at room temperature. sciforum.net

Atom Economy: Routes that maximize the incorporation of atoms from the reactants into the final product are preferred. Direct coupling reactions using CO2 as a carbonyl source often exhibit high atom economy. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

The primary reaction for forming this compound is the nucleophilic acyl substitution between sesamol and morpholine-4-carbonyl chloride.

The reaction proceeds via a well-understood pathway:

Activation of Nucleophile: In the presence of a base (e.g., triethylamine), the hydroxyl proton of sesamol is abstracted, forming a more nucleophilic phenoxide anion.

Nucleophilic Attack: The sesamol phenoxide attacks the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. This forms a transient tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Neutralization: The expelled chloride ion combines with the protonated base (e.g., triethylammonium (B8662869) cation) to form a salt byproduct.

For base-catalyzed reactions involving isocyanates and phenols, the catalyst can function through different mechanisms. Anionic catalysts operate via a stepwise mechanism involving phenolate (B1203915) anions, while tertiary amines may proceed through a concerted termolecular mechanism. rsc.org

Purification Strategies for Research-Grade this compound

Achieving high purity is essential for research applications. The crude product from the synthesis typically contains unreacted starting materials, the base hydrochloride salt, and other byproducts.

Initial Workup: The reaction mixture is often first washed with water to remove the water-soluble salt byproduct (e.g., triethylammonium chloride). This is followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate (B1210297). nih.gov

Chromatography: Flash column chromatography is a highly effective method for purifying aryl carbamates. nih.gov A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane/ethyl acetate or dichloromethane/ethyl acetate. nih.gov The polarity of the eluent is optimized to achieve good separation between the product and any impurities.

Recrystallization: If the synthesized carbamate is a solid, recrystallization can be an excellent final purification step. researchgate.net This involves dissolving the crude product in a minimum amount of a hot solvent in which it has high solubility, and then allowing it to cool slowly. As the solution cools, the solubility of the carbamate decreases, and it crystallizes out, leaving impurities behind in the solvent. researchgate.net Chloroform has been noted as a potential solvent for the recrystallization of some carbamates. researchgate.net

Structure Activity Relationship Sar Investigations of 1,3 Benzodioxol 5 Yl Morpholine 4 Carboxylate and Its Analogs

Design Principles for Structural Modification of 1,3-Benzodioxol-5-yl morpholine-4-carboxylate

The structural modification of this compound is guided by established principles in drug design, primarily through rational design based on molecular scaffolds and combinatorial approaches to generate diverse analog libraries.

Rational drug design for analogs of this compound involves a targeted approach based on the known or hypothesized biological target. The core scaffold, comprising the benzodioxole, morpholine (B109124), and carbamate (B1207046) groups, serves as a template for modification. The 1,3-benzodioxole (B145889) moiety is a recognized pharmacophore with a wide range of biological activities. Similarly, the morpholine ring is a versatile and privileged scaffold in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties.

Pharmacophore modeling is a key tool in the rational design process. By identifying the essential structural features required for biological activity—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions—researchers can design new analogs with improved affinity and selectivity. For instance, the oxygen atoms of the morpholine and carbamate groups can act as hydrogen bond acceptors, a feature that can be crucial for interaction with biological targets.

Bioisosteric replacement is another fundamental principle applied in the rational design of analogs. This strategy involves substituting specific atoms or functional groups with others that have similar physical or chemical properties, with the aim of enhancing the compound's biological activity, selectivity, or metabolic stability. For example, the benzodioxole ring itself can be considered a bioisosteric replacement for other aromatic systems.

Combinatorial chemistry offers a powerful method for rapidly generating large libraries of diverse analogs of this compound. This high-throughput approach allows for the systematic exploration of the chemical space around the core scaffold. By varying the substituents on the benzodioxole and morpholine rings, a multitude of new compounds can be synthesized and screened for biological activity.

The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques. For example, a library of morpholine analogs could be generated by reacting a common benzodioxole-containing precursor with a diverse set of substituted amines. Similarly, variations in the benzodioxole moiety can be introduced by starting with a range of substituted catechols. One-pot synthesis strategies can further streamline the production of these analog libraries.

Impact of Benzodioxole Ring Modifications on Molecular Interactions

For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic system, which may be critical for π-π stacking interactions with aromatic residues in a protein's binding pocket. The position of these substituents is also crucial, as steric hindrance can either prevent or enhance binding, depending on the topology of the receptor site.

While direct studies on this compound are limited, research on other benzodioxole-containing compounds has shown that this moiety is involved in a range of biological activities, including anticancer and antimicrobial effects. The specific substitution pattern on the benzodioxole ring can fine-tune these activities.

| Modification | Potential Impact on Molecular Interactions | Supporting Evidence from Analogous Compounds |

| Introduction of electron-withdrawing groups | Can enhance π-π stacking interactions; may alter metabolic stability. | Halogenated benzodioxole derivatives have shown potent biological activities. |

| Introduction of electron-donating groups | Can increase electron density of the aromatic ring, potentially affecting cation-π interactions. | Alkoxy-substituted aromatic rings can influence receptor binding affinity. |

| Bioisosteric replacement of the ring | Can improve physicochemical properties like solubility and metabolic stability. | Replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in other drugs has led to improved properties. |

Effects of Morpholine Moiety Substitutions on Receptor Binding Profiles

Substitutions on the carbon atoms of the morpholine ring can introduce steric bulk, which can either be beneficial or detrimental to binding, depending on the size and shape of the receptor's binding pocket. The introduction of chiral centers on the morpholine ring can also lead to stereoisomers with different binding affinities and pharmacological profiles.

Studies on various morpholine-containing compounds have demonstrated that this moiety is a versatile pharmacophore. The ability of the morpholine oxygen to act as a hydrogen bond acceptor is a recurring theme in its interaction with biological targets.

| Modification | Potential Impact on Receptor Binding | Supporting Evidence from Analogous Compounds |

| Alkyl substitution on carbon atoms | Can introduce steric bulk, potentially improving selectivity for a specific receptor subtype. | Introduction of alkyl groups at the 3-position of morpholine has been shown to increase anticancer activity in other series. |

| Introduction of polar functional groups | Can introduce new hydrogen bonding interactions with the receptor. | Hydroxylated analogs of other morpholine-containing drugs have shown altered receptor affinities. |

| Conformational restriction of the ring | Can lock the molecule in a bioactive conformation, leading to increased potency. | Bicyclic morpholine analogs have been synthesized to explore the effects of conformational rigidity. |

Role of the Carbamate Linkage in Molecular Recognition

This linkage is not merely a passive spacer; its carbonyl oxygen and NH group (if present in analogs) can act as hydrogen bond acceptors and donors, respectively. These interactions can be critical for anchoring the molecule within a binding site. The planarity and conformational rigidity imposed by the carbamate group also influence the relative orientation of the benzodioxole and morpholine rings, which can be a determining factor for biological activity.

Furthermore, the carbamate linkage can serve as a bioisosteric replacement for an amide bond, often with the benefit of increased metabolic stability. The electronic properties of the carbamate can also influence the reactivity and metabolic fate of the entire molecule.

Stereochemical Considerations in this compound Analogs

Stereochemistry is a critical aspect to consider in the design and evaluation of analogs of this compound, as the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different biological activities. Chirality can be introduced at various positions, including on the morpholine ring or on substituents attached to any part of the molecule.

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets like receptors and enzymes. One enantiomer may fit optimally into a binding site, leading to a potent biological response, while the other may have a much weaker interaction or even interact with a different target altogether.

For example, in the synthesis of phenylmorpholine analogs, the stereochemistry at the C2 and C6 positions of the morpholine ring is a key determinant of their activity as serotonin-norepinephrine reuptake inhibitors. The synthesis of aminorex and its analogs also highlights the importance of stereochemistry in their stimulant effects. Therefore, the stereoselective synthesis and characterization of individual stereoisomers of this compound analogs are essential for a thorough understanding of their SAR.

Molecular Mechanisms of Action and Target Interactions of 1,3 Benzodioxol 5 Yl Morpholine 4 Carboxylate

Receptor Binding Studies of 1,3-Benzodioxol-5-yl morpholine-4-carboxylate (In Vitro Assays)

Comprehensive searches of scientific databases and literature have not identified any specific receptor binding studies conducted on this compound. Consequently, there is no available data from in vitro assays to characterize its affinity or selectivity for any particular receptor.

Radioligand Binding Techniques

There are no published studies that have employed radioligand binding techniques to investigate the interaction of this compound with any receptor targets. As such, key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound at any receptor are unknown.

Fluorescence-Based Binding Assays

Similarly, no research utilizing fluorescence-based binding assays to determine the binding properties of this compound has been reported. This includes a lack of data from techniques like fluorescence polarization (FP), Förster resonance energy transfer (FRET), or surface plasmon resonance (SPR) that would elucidate its binding kinetics and affinity.

Enzymatic Interaction Kinetics and Inhibition Studies (In Vitro)

No in vitro studies on the enzymatic interaction kinetics or inhibitory potential of this compound have been found in the available literature. Therefore, its effects on any specific enzymes, including its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and its potency (e.g., Ki, IC50 values), have not been determined.

Investigation of Protein-Ligand Interactions through Biophysical Methods

There is a notable absence of research applying biophysical methods to study the direct interaction between this compound and any protein targets. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), or mass spectrometry, which could provide detailed insights into the binding thermodynamics and structural basis of interaction, have not been reported for this compound.

Cellular Pathway Modulation by this compound (Molecular-Level Research)

Molecular-level research detailing the modulation of cellular pathways by this compound is not available. There are no reports on its impact on intracellular signaling cascades, gene expression, or other molecular events within a cellular context.

Allosteric Modulation Concepts for this compound Interactions

The concept of allosteric modulation by this compound has not been explored in any published research. There is no evidence to suggest that this compound acts as an allosteric modulator at any receptor or enzyme, and no studies have been conducted to investigate such potential mechanisms of action.

Metabolic Pathway Elucidation and Biotransformation Studies of 1,3 Benzodioxol 5 Yl Morpholine 4 Carboxylate

Identification of Metabolites through In Vitro Hepatic Microsomal Incubation Studies

There are no published studies that have utilized in vitro hepatic microsomal incubations to identify the metabolites of 1,3-Benzodioxol-5-yl morpholine-4-carboxylate. Such studies are crucial for identifying the primary products of Phase I and Phase II metabolism.

Characterization of Enzymatic Systems Responsible for Biotransformation

While the 1,3-benzodioxole (B145889) moiety is a known substrate for Cytochrome P450 (CYP450) enzymes, often leading to the formation of a reactive carbene intermediate, specific isoforms responsible for the metabolism of this particular compound have not been identified. Similarly, the ester linkage in the molecule suggests a role for esterases in its hydrolysis, but no enzymatic characterization has been reported.

Investigation of Metabolic Stability in Microsomal and Hepatocyte Preparations (In Vitro)

Data on the metabolic stability of this compound in either liver microsomes or hepatocyte preparations are not available in the scientific literature. These studies are essential for determining the intrinsic clearance of a compound and predicting its in vivo half-life.

Ex Vivo Biotransformation Studies in Tissue Homogenates

No ex vivo studies using tissue homogenates from any species have been published to investigate the biotransformation of this compound. Such studies could provide valuable insights into tissue-specific metabolism.

Advanced Analytical Methodologies for Research on 1,3 Benzodioxol 5 Yl Morpholine 4 Carboxylate

Development of High-Resolution Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for separating the target compound from complex matrices, such as reaction mixtures or biological samples, and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry, provide the high resolution, sensitivity, and selectivity required for modern research.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of non-volatile, polar small molecules like 1,3-Benzodioxol-5-yl morpholine-4-carboxylate. Its high sensitivity and selectivity make it ideal for analyzing samples with complex backgrounds.

In a typical research application, a reversed-phase HPLC method would be developed for the separation. The mass spectrometer, often a triple quadrupole (QqQ), would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This specific transition provides a high degree of certainty in identification and quantification. The parameters for such a method would be meticulously optimized to achieve the best performance.

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 252.1 |

| Product Ion (for MRM) | m/z 135.0 (corresponding to benzodioxole fragment) |

| Collision Energy | Optimized for maximum product ion intensity |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. The parent compound, this compound, is not sufficiently volatile for direct GC-MS analysis. However, this technique is highly valuable for studying potential volatile metabolites that might arise from its biotransformation in research models.

For instance, metabolic pathways could lead to the cleavage of the carbamate (B1207046) bond, potentially yielding morpholine (B109124) or other smaller, more volatile molecules. To analyze these metabolites, a derivatization step is often required to increase their volatility and thermal stability. nih.govresearchgate.netdoaj.org For example, morpholine can be derivatized to form N-nitrosomorpholine, which is amenable to GC-MS analysis. nih.govresearchgate.net The GC separates the volatile components, and the mass spectrometer provides identification based on their unique mass spectra and fragmentation patterns. nih.gov

| Potential Volatile Metabolite | Derivatization Strategy | Detection Method |

|---|---|---|

| Morpholine | Reaction with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine. nih.govresearchgate.net | GC-MS (Electron Ionization) |

| 1,3-Benzodioxole (B145889) | Direct injection (sufficiently volatile). hmdb.ca | GC-MS (Electron Ionization) |

| Piperonal (B3395001) (3,4-Methylenedioxybenzaldehyde) | Direct injection or derivatization with a silylating agent (e.g., BSTFA). | GC-MS (Electron Ionization) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for complete structural confirmation of this compound. mdpi.com

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the protons of the morpholine ring. nih.govworldresearchersassociations.com Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom, including the characteristic signal for the carbamate carbonyl carbon. In addition to structure confirmation, NMR can be used to assess the purity of a research sample by detecting signals from impurities or residual solvents.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Benzodioxole Aromatic Protons (3H) | 6.7 - 7.0 | 108 - 148 |

| -O-CH₂-O- (2H) | ~6.0 | ~101 |

| Morpholine -CH₂-O- (4H) | ~3.7 | ~66 |

| Morpholine -CH₂-N- (4H) | ~3.5 | ~44 |

| Carbamate C=O | - | ~155 |

X-ray Crystallography for Crystalline Forms of this compound

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the definitive three-dimensional molecular structure. This technique is crucial for confirming the absolute stereochemistry and observing the conformation of the molecule in the solid state. It can reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov

The ability to form different crystalline structures, known as polymorphs, is a key area of research. X-ray crystallography is the primary method for identifying and characterizing these different forms, which can have distinct physical properties. nih.gov Analysis of carbamate-containing compounds often reveals specific conformational preferences and packing arrangements dictated by the carbamate functional group. nih.govacs.org

| Crystallographic Parameter | Plausible Value for a Crystalline Form |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 11.5 |

| b (Å) | 8.0 - 9.0 |

| c (Å) | 12.0 - 13.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1100 - 1300 |

| Z (Molecules per unit cell) | 4 |

Spectroscopic Approaches (UV-Vis, IR) in Quantitative Analysis for Research

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are rapid and valuable techniques for characterizing and quantifying compounds in a research context.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. A strong absorption for the carbamate carbonyl (C=O) stretch would be prominent, along with bands for the C-O-C stretches of the morpholine and dioxole rings, and aromatic C-H and C=C vibrations. researchgate.net

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The 1,3-benzodioxole moiety acts as a chromophore, which would result in characteristic absorption maxima in the UV region. bookpi.orgresearchgate.net According to Beer-Lambert Law, the absorbance is directly proportional to the concentration, allowing this technique to be used for quantitative analysis in solutions, provided no other components absorb at the same wavelength.

| Spectroscopic Method | Functional Group / Chromophore | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | C=O stretch (carbamate) | 1720 - 1680 cm⁻¹ |

| IR Spectroscopy | C-O-C stretch (ether/dioxole) | 1250 - 1050 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C stretch | 1600 - 1450 cm⁻¹ |

| UV-Vis Spectroscopy | π → π* transitions (benzodioxole) | ~240 nm and ~290 nm |

Computational and Theoretical Chemistry Approaches to 1,3 Benzodioxol 5 Yl Morpholine 4 Carboxylate

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the binding mode of a ligand to the active site of a biological target, such as a protein or enzyme, is crucial for elucidating its mechanism of action.

For derivatives of 1,3-benzodioxole (B145889), molecular docking studies have been instrumental in identifying potential biological targets and explaining observed inhibitory activities. For instance, a series of N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized, with subsequent molecular docking analysis revealing a strong binding affinity for the auxin receptor TIR1. The docking results indicated that the 1,3-benzodioxole moiety plays a significant role in the binding interaction. Similarly, docking studies of other benzodioxole derivatives have been used to investigate their interactions with enzymes like α-amylase, where the benzodioxole ring was found to be important for potent inhibitory activity.

On the other hand, the morpholine (B109124) ring is a privileged structure in medicinal chemistry, often incorporated to enhance a molecule's physicochemical properties and binding interactions. Molecular docking simulations of various morpholine-containing compounds have demonstrated their ability to form key interactions, such as hydrogen bonds, within the active sites of enzymes. For example, morpholine-substituted tetrahydroquinoline derivatives have been docked into the active site of the mTOR protein, revealing stable and strong binding interactions.

For 1,3-Benzodioxol-5-yl morpholine-4-carboxylate, it is hypothesized that the 1,3-benzodioxole group would engage in hydrophobic and potential π-π stacking interactions within a target's binding pocket, while the morpholine-4-carboxylate linker could form crucial hydrogen bonds and other polar interactions. A hypothetical docking scenario could involve the benzodioxole ring occupying a hydrophobic pocket, with the carbonyl oxygen of the carboxylate group acting as a hydrogen bond acceptor. The morpholine ring, depending on the topology of the active site, could either extend into a solvent-exposed region to improve solubility or interact with other residues.

Table 1: Representative Molecular Docking Studies on Related Scaffolds

| Scaffold | Biological Target | Key Findings |

|---|---|---|

| N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin receptor TIR1 | Strong binding affinity, with the 1,3-benzodioxole moiety playing a key role in the interaction. |

| Benzodioxole derivatives | α-amylase | The benzodioxole ring is important for potent inhibitory activity. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to understand the electronic structure, conformational preferences, and reactivity of molecules. These methods can provide valuable data on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moments, which are critical for understanding a molecule's behavior and interactions.

Studies on methylenedioxyphenyl compounds, which share the core of 1,3-benzodioxole, have utilized QM methods to deduce their conformational preferences. For this compound, QM calculations could be used to determine the most stable conformation of the molecule, particularly the rotational barrier around the ester linkage and the puckering of the morpholine ring. The distribution of electron density, calculated through QM, would highlight the nucleophilic and electrophilic regions of the molecule, which is crucial for predicting its reactivity and potential metabolic fate. For instance, the oxygen atoms of the benzodioxole and carboxylate groups, as well as the nitrogen of the morpholine ring, would likely be identified as regions of high electron density.

The HOMO-LUMO energy gap, another key parameter from QM calculations, provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, this information could be used to anticipate its stability and potential to engage in charge-transfer interactions with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. While molecular docking provides a static snapshot of a potential binding pose, MD simulations can validate the stability of this pose and reveal important dynamic interactions.

For ligands containing a morpholine moiety, MD simulations have been used to confirm the stability of their binding to target proteins. In the case of morpholine-substituted tetrahydroquinoline derivatives targeting mTOR, 100-nanosecond MD simulations confirmed stable protein-ligand interactions.

An MD simulation of this compound docked into a hypothetical receptor would start with the docked pose and simulate the movements of the ligand, protein, and surrounding solvent molecules over time. The analysis of the simulation trajectory would reveal the stability of the initial binding mode. Key metrics to be analyzed would include the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket, and the root-mean-square fluctuation (RMSF) of the protein residues to identify regions of flexibility. Furthermore, the simulation would allow for the detailed analysis of hydrogen bond persistence and water-mediated interactions, providing a more complete picture of the binding thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

QSAR studies have been successfully applied to series of substituted benzodioxole derivatives to model their antioxidant activities. These studies have identified key molecular descriptors, such as the charges on the carbon atoms of the dioxole ring and the molecule's dipole moment, that are correlated with activity. For a series of this compound analogs with varying substituents on either the benzodioxole or morpholine rings, a QSAR model could be developed.

To build such a model, a set of analogs would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors for each analog would be calculated, including electronic, steric, hydrophobic, and topological parameters. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build an equation that relates these descriptors to the observed activity. A robust QSAR model would not only have good statistical parameters (e.g., high R² and Q² values) but would also be validated with an external set of compounds. The resulting model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes. |

Chemoinformatics and Virtual Screening Strategies for Related Compounds

Chemoinformatics involves the use of computational methods to analyze large chemical datasets, while virtual screening is a chemoinformatic technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target.

The 1,3-benzodioxole scaffold is a known entity in many screening libraries and has been identified as a hit in fragment-based screening campaigns. Virtual screening of large compound libraries could be employed to identify other compounds containing the 1,3-benzodioxole-5-yl morpholine-4-carboxylate scaffold or related structures with potential biological activity. This could be done through either ligand-based or structure-based virtual screening.

In a ligand-based approach, if a known active molecule is available, its structure can be used as a template to search for similar molecules in a database. In a structure-based approach, a library of compounds would be docked into the active site of a target protein, and the top-scoring compounds would be selected for further investigation. The morpholine moiety is also a common feature in many compound libraries and is often sought after due to its favorable physicochemical properties.

A chemoinformatic analysis of a library of compounds containing the 1,3-benzodioxole scaffold could reveal trends in their physicochemical properties, such as molecular weight, lipophilicity, and hydrogen bonding capacity. This information can be used to assess the "drug-likeness" of these compounds and to guide the design of libraries for virtual screening. For instance, a focused library of this compound analogs could be designed and computationally screened against a panel of biological targets to identify potential new therapeutic applications.

Emerging Research Directions and Future Perspectives for 1,3 Benzodioxol 5 Yl Morpholine 4 Carboxylate Research

Exploration of Novel Synthetic Pathways

The future synthesis of 1,3-Benzodioxol-5-yl morpholine-4-carboxylate and its analogs is likely to be heavily influenced by the principles of green chemistry. Traditional synthetic routes for aryl carbamates and morpholine (B109124) derivatives often involve hazardous reagents and generate significant waste. Emerging research is focused on developing more environmentally benign and efficient synthetic methodologies.

One promising direction is the exploration of one-pot synthesis procedures that minimize intermediate purification steps, thereby saving time, resources, and reducing solvent usage. For instance, the in situ formation of N-substituted carbamoyl (B1232498) chlorides, which are then reacted with phenols, presents a safer and more efficient alternative to handling these sensitive reactants directly. Furthermore, the use of greener solvents and catalysts is a key area of development. Research into the use of N-formylmorpholine as a biodegradable, non-toxic green solvent in organic synthesis showcases a move away from conventional, more hazardous solvents.

Another avenue of exploration is the use of novel catalytic systems to facilitate the synthesis of the morpholine ring, a common heterocycle in pharmaceuticals. Recent advancements have demonstrated redox-neutral protocols for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents, which offers significant environmental and safety benefits over traditional methods. The development of these more sustainable synthetic strategies will be crucial for the future production of this compound and related compounds.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Synthesis | In situ formation of intermediates, minimizing purification steps. | Increased efficiency, reduced waste, and improved safety. |

| Green Solvents | Utilization of biodegradable and non-toxic solvents like N-formylmorpholine. | Reduced environmental impact and improved worker safety. |

| Novel Catalysis | Development of redox-neutral protocols and efficient catalytic systems. | Higher yields, milder reaction conditions, and greater substrate scope. |

Deeper Understanding of Molecular Recognition Principles

A more profound comprehension of how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action and for the rational design of more potent and selective analogs. Future research will increasingly rely on advanced biophysical techniques to dissect these molecular recognition events in real-time and with high precision.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that can provide detailed kinetic data on the binding of small molecules to immobilized protein targets. nih.govyoutube.com By measuring the association and dissociation rates, researchers can gain insights into the binding affinity and specificity of the compound. This information is invaluable for understanding the structure-activity relationships (SAR) of morpholine-containing bioactive molecules. nih.gov

Isothermal Titration Calorimetry (ITC) is another indispensable tool that directly measures the thermodynamic parameters of binding interactions, including enthalpy and entropy changes. researchgate.netnih.govupf.edu This allows for a complete thermodynamic profile of the binding event, offering a deeper understanding of the forces driving the interaction. researchgate.net Such detailed thermodynamic and kinetic data are crucial for the optimization of lead compounds.

| Technique | Principle | Information Gained | Relevance to this compound |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding kinetics (association/dissociation rates), affinity, and specificity. | Elucidating the binding dynamics with target proteins. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes during a titration experiment. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Understanding the thermodynamic drivers of molecular recognition. |

Advanced In Vitro Biological System Development for Compound Evaluation

The limitations of traditional 2D cell cultures and animal models in predicting human responses to new chemical entities are well-documented. The future of in vitro evaluation of compounds like this compound will involve the use of more physiologically relevant and predictive model systems.

Cell-free protein synthesis (CFPS) systems are emerging as a rapid and flexible platform for producing target proteins for screening and interaction studies. nih.govresearchgate.net These systems allow for the production of proteins that may be toxic to living cells and offer an open environment for manipulating reaction conditions to ensure proper protein folding and function. mdpi.com This can accelerate the identification and characterization of the molecular targets of novel compounds. semanticscholar.orgspringernature.com

Organ-on-a-chip (OoC) technology represents a paradigm shift in in vitro modeling, offering microfluidic devices that recapitulate the key functional units of human organs. nih.govnih.govrsc.org These microphysiological systems can be used to assess the efficacy and toxicity of drug candidates in a more human-relevant context, potentially reducing the reliance on animal testing. frontiersin.orgacs.org The ability to model organ-level responses and even multi-organ interactions provides a more holistic view of a compound's effects.

Integration of Multi-Omics Data in Research on this compound's Interactions

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly integrate data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. dovepress.com This systems-level approach can reveal the complex molecular networks perturbed by the compound and provide insights into its mechanism of action and potential off-target effects. nih.gov

Transcriptomics can identify changes in gene expression in response to compound treatment, while proteomics can reveal alterations in protein levels and post-translational modifications. astrazeneca.comljmu.ac.uke3s-conferences.org Metabolomics, the large-scale study of small molecules, provides a functional readout of the physiological state of a cell or organism. atomwise.com The integration of these datasets can help to identify key pathways and biological processes affected by the compound, offering a more complete picture of its pharmacological and toxicological profile. This multi-omics approach is particularly valuable for identifying biomarkers of efficacy and toxicity.

Computational Predictive Models for Related Structural Classes

The use of computational models to predict the biological activity and pharmacokinetic properties of new compounds is becoming an integral part of the drug discovery process. For structural classes related to this compound, several in silico approaches are poised to play a significant role in future research.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established technique that correlates the chemical structure of compounds with their biological activity. researchgate.net 3D-QSAR models, for example, can provide insights into the structural features that are important for affinity and selectivity. nih.gov These models can be used to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov These models can be used to screen virtual libraries of compounds to identify novel scaffolds with the desired activity.

Furthermore, the application of machine learning algorithms to large datasets of chemical and biological information is revolutionizing predictive modeling in drug discovery. youtube.comastrazeneca.com These approaches can be used to build models for a wide range of properties, including ADME (absorption, distribution, metabolism, and excretion) and toxicity. researchgate.netsemanticscholar.orgljmu.ac.uk The development of robust predictive models for compounds containing the 1,3-benzodioxole (B145889) and morpholine motifs will be a key enabler for the future discovery of new therapeutic agents. nih.gov

| Computational Model | Description | Application in Future Research |

| QSAR | Correlates chemical structure with biological activity. | Predicting the activity of new analogs and guiding lead optimization. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for activity. | Virtual screening to discover novel active compounds. |

| Machine Learning | Utilizes algorithms to learn from large datasets. | Predicting ADME/Tox properties and identifying potential safety liabilities early in development. |

Q & A

Q. What approaches address polymorphism in crystallographic studies?

- Methodology :

- Solvent Screening : Recrystallize from 10+ solvent systems (e.g., ethanol/water mixtures) to isolate polymorphs .

- Variable-Temperature XRD : Analyze thermal-induced phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.